Octamethylthio-dibenzo-tetrathiafulvalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

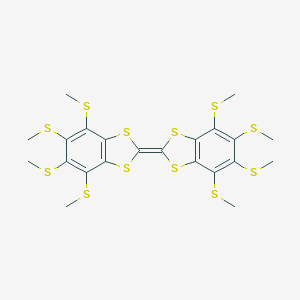

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrakis(methylsulfanyl)-2-[4,5,6,7-tetrakis(methylsulfanyl)-1,3-benzodithiol-2-ylidene]-1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24S12/c1-23-9-10(24-2)14(28-6)18-17(13(9)27-5)31-21(32-18)22-33-19-15(29-7)11(25-3)12(26-4)16(30-8)20(19)34-22/h1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCNUDKLNNXPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C2=C1SC(=C3SC4=C(S3)C(=C(C(=C4SC)SC)SC)SC)S2)SC)SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24S12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Elucidation of Octamethylthio Dibenzo Tetrathiafulvalene

Advanced Synthetic Strategies for the Dibenzo-tetrathiafulvalene Core

The synthesis of the dibenzo-tetrathiafulvalene (DB-TTF) core, the foundational structure of Octamethylthio-dibenzo-tetrathiafulvalene, is a critical first step that has been approached through various advanced strategies. A common and effective method involves the coupling of 1,3-dithiole-2-one or 1,3-dithiole-2-thione precursors. These precursors, often synthesized from corresponding aromatic 1,2-dithiols, can be coupled using reagents like triethyl phosphite. This phosphite-mediated coupling reaction proceeds via a proposed carbene intermediate, leading to the formation of the central tetrathiafulvalene (B1198394) double bond.

Another sophisticated approach involves the direct lithiation of a suitable dibenzo-fused thiophene derivative at low temperatures, followed by quenching with a sulfur source. For instance, the synthesis of related structures like 2,6-Bis(methylthio)benzo[1,2-b, 4,5-b']dithiophene has been achieved by treating the parent benzo[1,2-b,4,5-b']dithiophene with n-butyllithium and then reacting the resulting lithiated species with dimethyl disulfide rsc.org. This methodology highlights a pathway to introduce sulfur functionalities onto a pre-existing dibenzo-fused heterocyclic core, a strategy that could be adapted for the synthesis of the DB-TTF core itself with appropriate starting materials.

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as powerful tools in the synthesis of complex aromatic systems and could be envisioned for the construction of the DB-TTF framework from smaller, functionalized building blocks. The precise control over stoichiometry and reaction conditions is paramount in these methods to achieve high yields and purity of the desired DB-TTF core.

Chemical Transformations for Octamethylthiolation and Related Functionalization

Once the dibenzo-tetrathiafulvalene core is obtained, the introduction of eight methylthio (-SCH3) groups, a process termed octamethylthiolation, is the subsequent key chemical transformation. This functionalization dramatically influences the electronic properties and intermolecular interactions of the final molecule.

A plausible and direct method for such extensive thiolation on an aromatic core is through electrophilic aromatic substitution-type reactions. However, given the electron-rich nature of the DB-TTF core, a more controlled approach is often necessary. One such strategy involves a sequence of lithiation followed by reaction with an electrophilic sulfur reagent. This is analogous to the synthesis of α-MT-BDT, where n-butyllithium is used to deprotonate the aromatic ring, creating nucleophilic sites that readily react with dimethyl disulfide (MeSSMe) to introduce the methylthio groups rsc.org. To achieve octamethylthiolation on the DB-TTF core, this process would need to be repeated, potentially requiring forcing conditions or multiple steps to functionalize all eight available positions on the benzene rings. The choice of solvent, temperature, and stoichiometry of the lithiating agent and the sulfur electrophile are critical parameters to optimize this transformation and avoid side reactions.

Alternative strategies could involve the use of more reactive sulfur electrophiles or the functionalization of the DB-TTF core with leaving groups (e.g., bromine or iodine) that can then be substituted with methylthiolate anions (CH3S-) via transition-metal-catalyzed cross-coupling reactions. While synthetically more demanding, this latter approach offers greater control over the degree and position of functionalization.

Crystallographic Analysis and Molecular Conformation of this compound

The precise three-dimensional arrangement of atoms in this compound is determined through crystallographic analysis, which provides invaluable insights into its solid-state properties.

Single Crystal X-ray Diffraction Studies of the Neutral Species and its Oxidized Forms

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the molecular and crystal structure of a compound uol.deuhu-ciqso.esrsc.orgyoutube.com. For this compound, obtaining high-quality single crystals is the first and often most challenging step. Once suitable crystals are grown, they are subjected to a beam of X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

For the neutral species, SC-XRD would reveal the conformation of the tetrathiafulvalene core, which is often non-planar, adopting a boat-like or chair-like conformation. The orientation of the eight methylthio groups would also be precisely determined.

Studying the oxidized forms, such as the radical cation (singly oxidized) and the dication (doubly oxidized), via SC-XRD is crucial for understanding the changes in molecular geometry upon electron removal. These oxidized species are typically generated through electrochemical or chemical oxidation and crystallized as salts with a counter-ion. The diffraction data for these species would provide direct evidence of the structural reorganization that accompanies oxidation.

Hypothetical Crystallographic Data for Neutral this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Conformational Analysis and Geometrical Features in Different Oxidation States

The tetrathiafulvalene core is known to undergo significant conformational changes upon oxidation. In its neutral state, the molecule typically exhibits a bent or folded conformation. Upon one-electron oxidation to the radical cation, the central part of the molecule tends to become more planar due to the increased delocalization of the positive charge. This trend generally continues upon further oxidation to the dication state, where a nearly planar conformation is often observed.

For this compound, conformational analysis based on crystallographic data would focus on key geometrical parameters such as the dihedral angles between the dithiole rings and the benzo groups, as well as the folding angle of the entire TTF core. The bond lengths are also expected to change significantly upon oxidation. For instance, the central C=C double bond of the TTF core typically lengthens upon oxidation, reflecting a decrease in its double bond character. Conversely, the C-S bonds within the dithiole rings may shorten. The eight methylthio groups may also exhibit changes in their orientation to accommodate the altered electronic structure and minimize steric hindrance.

Hypothetical Bond Length Comparison in Different Oxidation States

| Bond | Neutral (Å) | Radical Cation (Å) | Dication (Å) |

|---|---|---|---|

| Central C=C | ~1.35 | ~1.40 | ~1.45 |

| C-S (dithiole) | ~1.76 | ~1.73 | ~1.70 |

Polymorphic Investigations and Their Influence on Solid-State Structure

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a well-documented phenomenon in tetrathiafulvalene derivatives, including the parent dibenzo-tetrathiafulvalene, which is known to have at least four polymorphic modifications researchgate.net. These different crystal packings, or polymorphs, can arise from variations in crystallization conditions such as solvent, temperature, and rate of cooling.

Polymorphic investigations for this compound would involve systematic crystallization experiments under a variety of conditions to identify and structurally characterize different polymorphs. Techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can be used to screen for and identify different polymorphic forms.

The influence of polymorphism on the solid-state structure is profound. Different polymorphs will exhibit distinct intermolecular interactions, such as S---S contacts and π-π stacking distances. These variations in packing can significantly impact the material's electronic properties, including its charge transport characteristics. Therefore, a thorough understanding of the polymorphic landscape is essential for controlling and optimizing the performance of this compound in electronic applications.

Electronic Structure and Quantum Chemical Investigations of Octamethylthio Dibenzo Tetrathiafulvalene

Computational Approaches to Electronic Structure (e.g., Density Functional Theory, Time-Dependent DFT, CASSCF)

The electronic structure of tetrathiafulvalene (B1198394) (TTF) derivatives is fundamental to their function as potent electron donors in charge-transfer salts and molecular conductors. Quantum chemical calculations are indispensable tools for elucidating these properties.

Density Functional Theory (DFT) is the most widely used computational method for studying the ground-state properties of TTF and its derivatives. researchgate.netnih.gov Functionals like B3LYP are commonly paired with basis sets such as 6-311G++ to accurately predict molecular geometries, electronic distributions, and vibrational frequencies. researchgate.netnih.gov DFT calculations allow for the optimization of molecular structures and the analysis of electronic properties, providing insights into how chemical substitutions, such as the addition of eight methylthio groups in Octamethylthio-dibenzo-tetrathiafulvalene, might alter the planarity and electronic landscape of the core DBTTF structure. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties. This method is crucial for simulating and interpreting UV-Vis absorption spectra, providing information about electronic transitions, such as intramolecular charge transfer (ICT). academie-sciences.frresearchgate.net For donor-acceptor systems involving TTF, TD-DFT can predict the energies and oscillator strengths of electronic excitations, which are vital for applications in optoelectronics. rsc.org

Complete Active Space Self-Consistent Field (CASSCF) is a more advanced multireference method employed when the single-reference approximation of DFT is insufficient, such as in cases with significant static correlation or when studying complex photochemical processes. While computationally intensive, CASSCF can provide a more accurate description of the electronic states of radical cations and dications of TTF derivatives, which are central to their redox chemistry.

These computational approaches collectively enable a detailed understanding of the structure-property relationships in functional TTF-based molecules. academie-sciences.fr

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Charge Transfer Processes

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the chemical reactivity and electronic properties of molecules. nih.gov For TTF derivatives, the energy and spatial distribution of these orbitals govern their exceptional electron-donating capabilities.

The HOMO is typically localized on the electron-rich TTF core, signifying its role as the primary electron donor. scispace.com The LUMO, conversely, represents the lowest energy state for an accepted electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic stability, reactivity, and the energy required for electronic excitation. nih.govedu.krd A smaller HOMO-LUMO gap generally indicates higher reactivity and easier oxidation. edu.krd

In TTF-based donor-acceptor systems, the spatial overlap and energy difference between the donor's HOMO and the acceptor's LUMO dictate the efficiency of charge transfer. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, often resulting in an intramolecular charge transfer (ICT) state. academie-sciences.fr Computational studies on various TTF derivatives consistently show that the HOMO energy level is a key determinant of the first oxidation potential. scispace.com Substituents on the TTF core, such as the methylthio groups in this compound, are expected to raise the HOMO energy level, thereby lowering the oxidation potential and enhancing the electron-donating strength of the molecule.

| Parameter | Description | Significance in Charge Transfer |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Higher HOMO energy facilitates electron donation. It is directly related to the first oxidation potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Lower LUMO energy facilitates electron acceptance. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates easier electronic excitation and higher reactivity. It correlates with the energy of the lowest electronic transition. |

Theoretical Predictions of Redox Potentials and Multi-Redox Behavior

Tetrathiafulvalene and its derivatives are renowned for their multi-redox behavior, typically undergoing two sequential and reversible one-electron oxidations to form a stable radical cation (TTF•+) and a dication (TTF2+). nih.govresearchgate.net This property is the cornerstone of their application in molecular electronics and switches.

Computational chemistry provides powerful methods to predict and understand these redox processes. By calculating the ionization potential (IP) and electron affinity (EA) of the molecule in different charge states, theoretical estimates of redox potentials can be obtained. acs.org DFT calculations, often combined with a solvent model (like the Polarizable Continuum Model, PCM), can yield redox potentials that are in good agreement with experimental values obtained from techniques like cyclic voltammetry. acs.orgnih.gov

For a generic TTF derivative, the two redox processes can be represented as:

TTF ⇌ TTF•+ + e- (E1)

TTF•+ ⇌ TTF2+ + e- (E2)

The potentials (E1 and E2) are sensitive to the molecular structure. Electron-donating substituents, like the methylthio groups, are known to lower the oxidation potentials, making the molecule a stronger electron donor. researchgate.net Conversely, electron-withdrawing groups increase these potentials. researchgate.net Theoretical studies on substituted TTFs have shown a strong correlation between the calculated HOMO energy and the first oxidation potential (E1). scispace.com By modeling the electronic structure of this compound, it is possible to predict how the eight methylthio groups would modulate the redox potentials compared to the parent DBTTF, likely making it significantly easier to oxidize.

| Compound/Derivative Type | Typical First Oxidation Potential (E1 vs Fc/Fc+) | Typical Second Oxidation Potential (E2 vs Fc/Fc+) | Effect of Substitution |

| Unsubstituted TTF | ~ -0.05 to +0.05 V | ~ +0.37 to +0.46 V | Baseline for comparison. nih.gov |

| TTF with Electron-Donating Groups | < -0.05 V | < +0.37 V | Lowers oxidation potentials, enhances donor strength. |

| TTF with Electron-Withdrawing Groups | > +0.05 V | > +0.46 V | Increases oxidation potentials, weakens donor strength. |

Note: Values are generalized from literature on various TTF derivatives and can vary significantly with specific substituents and experimental conditions. nih.govmdpi.com

Vibrational Spectroscopy Interpretation Supported by Quantum Chemical Calculations (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's structure and bonding. Quantum chemical calculations are essential for the accurate assignment and interpretation of these complex spectra. nih.gov

By performing frequency calculations using DFT (e.g., at the B3LYP/6-311++G(d,p) level), a theoretical vibrational spectrum can be generated. nih.gov These calculations provide the frequencies and intensities of the normal vibrational modes. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement. nih.govmdpi.com

For TTF derivatives, key vibrational modes include:

C=C stretching vibrations: These are prominent in both IR and Raman spectra and are sensitive to the oxidation state of the TTF core.

C–S stretching vibrations: These modes are characteristic of the dithiole rings and provide insight into the electronic structure. researchgate.net

Vibrations of substituents: The methylthio and benzo groups of this compound would have their own characteristic vibrational modes.

The analysis of potential energy distribution (PED) from calculations allows for the unambiguous assignment of each vibrational band to specific atomic motions, such as stretching, bending, or rocking. mdpi.com This detailed assignment is crucial for tracking structural changes that occur upon charge transfer or conformational rearrangement.

Exploration of Molecular Dynamics and Conformational Isomerism

The three-dimensional structure and flexibility of TTF derivatives play a critical role in their properties, particularly in crystal packing and intermolecular interactions. Neutral TTF itself is not planar but adopts a boat-like conformation. nih.govbeilstein-journals.org Upon oxidation to the radical cation (TTF•+), the molecule typically planarizes to maximize delocalization of the unpaired electron. beilstein-journals.org

Conformational Isomerism: For a complex molecule like this compound, multiple conformational isomers may exist due to the rotation around single bonds, particularly involving the eight methylthio substituents. The relative stability of different conformers can be assessed by comparing their energies calculated via quantum mechanics. nih.govlibretexts.org Steric interactions between bulky substituents can significantly influence the preferred conformation and may induce distortions in the DBTTF core. acs.org

Molecular Dynamics (MD) Simulations: While static quantum chemical calculations provide information on stable conformers, ab initio MD simulations can explore the dynamic behavior of the molecule at finite temperatures. nih.govacs.org These simulations solve the equations of motion for the atoms over time, providing a trajectory that reveals conformational flexibility, vibrational motions, and interactions with solvent molecules. nih.gov MD simulations are particularly valuable for understanding how conformational changes are coupled to electron transfer processes and for predicting the behavior of these molecules in solution or within a solid-state matrix. acs.org

Information Deficit on this compound Prevents Detailed Analysis

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient specific information on the chemical compound "this compound" to generate a detailed article as requested. While extensive research exists on the broader class of tetrathiafulvalene (TTF) derivatives, including dibenzo-tetrathiafulvalene (DB-TTF), and their roles in charge-transfer complexes and molecular conductors, specific data pertaining to the octamethylthio-substituted derivative remains elusive.

The intended article was structured to cover the following key areas:

Charge Transfer Complexes and Molecular Conductors Based on Octamethylthio Dibenzo Tetrathiafulvalene

Mechanochemical Routes to Octamethylthio-dibenzo-tetrathiafulvalene Charge Transfer Complexes:The final section was intended to explore solvent-free, mechanical methods for synthesizing these charge-transfer complexes, a more environmentally friendly alternative to traditional solution-based methods.

Without primary research data on the specified compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. It is possible that "this compound" is a very novel or niche compound with research that is not yet publicly available, or that the provided name may contain a typographical error.

Therefore, we are unable to proceed with the generation of the article as outlined. Should more specific information or relevant research articles on "this compound" become available, a detailed and accurate article could be produced.

Crystal Engineering and Supramolecular Solid State Organization

Role of the Octamethylthio Substituents in Directing Molecular Packing and π-Stacking

The eight methylthio (-SCH₃) groups are expected to play a significant role in the crystal packing. A detailed study would elucidate how their steric bulk and potential for intermolecular S···S contacts influence the arrangement of the dibenzo-tetrathiafulvalene cores. The orientation and conformation of these substituents would likely dictate the nature and extent of π-stacking, a critical factor for charge transport in molecular materials.

Influence of Counter-ions on the Crystal Architecture of Cation-Radical Salts

The formation of cation-radical salts is a hallmark of TTF chemistry. The size, shape, and charge of the counter-ion (anion) would have a profound effect on the crystal structure of any Octamethylthio-dibenzo-tetrathiafulvalene-based salt. Research in this subsection would focus on how different anions template the packing of the cation radicals, leading to diverse solid-state arrangements such as segregated stacks, dimers, or more complex motifs.

Rational Design Principles for Extended Solid-State Networks and Nanostructures

Understanding the fundamental principles of self-assembly for this molecule would enable the rational design of new materials with desired properties. This section would typically discuss how the knowledge gained from the previous sections could be applied to create extended networks, such as metal-organic frameworks (MOFs) or coordination polymers, as well as controlled nanostructures with specific functionalities.

Unfortunately, without access to published crystal structures or related research for this compound, any further discussion would be purely speculative and would not meet the required standards of a scientifically accurate article. The scientific community awaits detailed studies on this specific compound to unlock its potential and understand its place within the broader family of tetrathiafulvalene (B1198394) derivatives.

Supramolecular Chemistry and Molecular Machines Utilizing Octamethylthio Dibenzo Tetrathiafulvalene

Octamethylthio-dibenzo-tetrathiafulvalene as a Core Redox-Switchable Unit

No data available.

Integration into Mechanically Interlocked Molecules (MIMs): Rotaxanes and Catenanes

No data available.

Host-Guest Chemistry with π-Electron Deficient Receptors

No data available.

Self-Assembly Processes Driven by Redox-Switchable Intermolecular Interactions

No data available.

Advanced Spectroscopic and Electrochemical Characterization Techniques

UV-Vis-NIR Spectroscopy for Probing Electronic Transitions and Charge-Separated States

UV-Vis-NIR (Ultraviolet-Visible-Near-Infrared) spectroscopy is a fundamental technique used to investigate the electronic structure of molecules like Octamethylthio-dibenzo-tetrathiafulvalene. It measures the absorption of light from the ultraviolet to the near-infrared region, which corresponds to the energy required to promote electrons from lower to higher energy molecular orbitals.

For tetrathiafulvalene (B1198394) and its derivatives, this technique is crucial for identifying the electronic transitions characteristic of the neutral state and its oxidized forms (radical cation and dication). rsc.orgresearchgate.net In the neutral state, the spectra are typically dominated by π-π* transitions. Upon oxidation to the radical cation (OMTT-DB-TTF⁺•) and dication (OMTT-DB-TTF²⁺), new, lower-energy absorption bands appear, often extending into the NIR region. rsc.org These new bands are indicative of intramolecular charge transfer transitions and are hallmarks of the charge-separated states.

A systematic study of this compound using UV-Vis-NIR spectroscopy would involve dissolving the compound in a suitable solvent and recording its spectrum. The spectra of the radical cation and dication would be generated through controlled chemical or electrochemical oxidation and measured similarly. nih.gov This would allow for the creation of a data table summarizing the absorption maxima (λmax) for each redox state, providing direct insight into the energy levels of its molecular orbitals. However, specific spectral data for this compound have not been reported in the surveyed literature.

Table 1: Hypothetical UV-Vis-NIR Absorption Data for this compound and its Oxidized Species

| Redox State | Characteristic Transitions | Expected λmax (nm) |

|---|---|---|

| Neutral | π-π* | Data not available |

| Radical Cation | Intramolecular Charge Transfer | Data not available |

| Dication | Intramolecular Charge Transfer | Data not available |

This table is illustrative of the data that would be generated from UV-Vis-NIR experiments. Specific values are not available in the literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Cations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for studying species with unpaired electrons, such as the radical cation of this compound (OMTT-DB-TTF⁺•). rsc.org This method provides detailed information about the electronic environment of the unpaired electron. nih.gov

When the radical cation is generated and placed in a strong magnetic field, EPR spectroscopy detects the transitions of the electron spin between its energy levels upon absorption of microwave radiation. researchgate.net The resulting spectrum's position, characterized by the g-factor, is indicative of the radical's electronic structure. Furthermore, the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H or ³³S) can lead to a splitting of the signal, known as hyperfine coupling, which provides information on the distribution of the electron's spin density across the molecule. researchgate.net

For the radical cation of a TTF derivative, the EPR spectrum confirms its paramagnetic nature and can offer insights into its molecular geometry and electronic delocalization. rsc.org Despite the utility of this technique, specific EPR spectroscopic data, such as g-factors or hyperfine coupling constants for the radical cation of this compound, are not present in the available scientific literature.

Detailed Electrochemical Studies (Cyclic Voltammetry) of Redox Processes

Cyclic Voltammetry (CV) is the most common electrochemical technique for investigating the redox properties of TTF derivatives. nih.gov It provides information about the potentials at which a molecule is oxidized or reduced and the stability of the resulting species. mdpi.com For a compound like this compound, CV would reveal the potentials for its two sequential, single-electron oxidations to the radical cation and then to the dication. psu.edu

The experiment involves scanning the potential of a working electrode in a solution containing the compound and measuring the resulting current. The resulting plot, a voltammogram, shows peaks corresponding to the oxidation and reduction processes. The potentials of these peaks (E₁⁰' and E₂⁰') are characteristic of the molecule's electron-donating ability. The separation between the two oxidation potentials (ΔE = E₂⁰' - E₁⁰') gives an indication of the electrostatic repulsion within the dication, which is related to the degree of electronic communication across the molecule. dntb.gov.ua

A detailed electrochemical study would provide precise values for the oxidation potentials of this compound, which are fundamental to understanding its behavior in charge-transfer materials. nih.govmdpi.com However, a search of the literature did not yield any published cyclic voltammetry data for this specific molecule.

Table 2: Hypothetical Cyclic Voltammetry Data for this compound

| Process | Potential (V vs. ref. electrode) | Characteristics |

|---|---|---|

| First Oxidation (Neutral → Radical Cation) | E₁⁰' (Data not available) | Reversible |

| Second Oxidation (Radical Cation → Dication) | E₂⁰' (Data not available) | Reversible |

This table illustrates the type of data obtained from cyclic voltammetry. Specific values for the target compound are not available.

Angle-Resolved Photoemission Spectroscopy (ARPES) for Investigating Electronic Band Structures

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful surface-sensitive technique used to directly probe the electronic band structure of crystalline solids. researchgate.net It is indispensable for understanding the electronic properties of organic conductors and semiconductors, including materials formed from TTF derivatives.

In an ARPES experiment, high-energy photons are directed onto a single-crystal sample, causing the emission of photoelectrons. The spectrometer measures both the kinetic energy and the emission angle of these electrons. From this information, the binding energy and momentum of the electrons within the crystal can be determined, allowing for a direct mapping of the material's electronic band structure (E vs. k). researchgate.net

For a crystalline material based on this compound, ARPES could reveal the dispersion of its valence bands, the width of the highest occupied molecular orbital (HOMO) band, and the nature of the Fermi surface if the material is metallic. This information is critical for explaining properties like electrical conductivity. The application of ARPES requires high-quality single crystals, and the technique provides definitive information about intermolecular electronic interactions. As with the other techniques, no ARPES studies specifically on this compound have been reported in the scientific literature.

Applications in Molecular Electronics and Functional Materials

Future Research Directions and Emerging Paradigms for Octamethylthio Dibenzo Tetrathiafulvalene

Exploration of Novel Derivatives and Synthetic Architectures

Future research will heavily focus on the rational design and synthesis of novel derivatives of OMT-DB-TTF to fine-tune its electronic, optical, and self-assembly properties. The core dibenzo-tetrathiafulvalene framework offers a versatile platform for chemical modification. Key areas of exploration will include:

Functional Group Introduction: The introduction of various functional groups onto the peripheral methylthio moieties or the dibenzo rings is a primary avenue for creating new derivatives. For instance, the incorporation of coordinating ligands could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with tunable electronic and magnetic properties.

Chiral Derivatives: The synthesis of chiral OMT-DB-TTF derivatives is a promising direction for applications in chiroptical materials and enantioselective sensing. The introduction of stereocenters could induce helical packing in the solid state, leading to materials with unique circular dichroism and circularly polarized luminescence.

Supramolecular Architectures: The design of OMT-DB-TTF derivatives capable of forming well-defined supramolecular architectures through non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking is a critical area of future work. These self-assembled structures can exhibit emergent properties that are not present in the individual molecules.

| Derivative Class | Potential Functional Groups | Targeted Properties |

| Coordination-Active | Pyridyl, Carboxyl, Phosphonyl | Porosity, Catalysis, Magnetic Coupling |

| Chiroptical | Binaphthyl, Amino acid residues | Circular Dichroism, Enantioselectivity |

| Supramolecular | Amide, Ureido, Halogen atoms | Self-Assembly, Stimuli-Responsiveness |

Advanced Multiscale Computational Modeling for Predictive Material Design

To accelerate the discovery of new OMT-DB-TTF-based materials with desired functionalities, advanced computational modeling will play a pivotal role. Multiscale modeling approaches, which bridge the gap between quantum mechanical calculations and classical molecular dynamics, will be essential for predicting the properties and behavior of these complex systems.

Quantum Chemical Calculations: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) will continue to be instrumental in predicting the electronic structure, oxidation potentials, and optical absorption spectra of new OMT-DB-TTF derivatives. These calculations can guide synthetic efforts by identifying promising candidates before they are synthesized in the lab.

Molecular Dynamics Simulations: Classical molecular dynamics (MD) simulations will be employed to investigate the self-assembly behavior of OMT-DB-TTF derivatives in solution and at interfaces. These simulations can provide insights into the packing motifs and intermolecular interactions that govern the formation of crystalline thin films and other ordered structures.

Machine Learning and AI: The integration of machine learning and artificial intelligence with computational chemistry is an emerging paradigm. By training models on existing experimental and computational data, it may become possible to predict the properties of new OMT-DB-TTF derivatives with high accuracy and at a fraction of the computational cost of traditional methods.

| Modeling Technique | Predicted Properties | Impact on Material Design |

| Density Functional Theory (DFT) | Electronic band structure, Redox potentials | Rational design of donor-acceptor systems |

| Molecular Dynamics (MD) | Crystal packing, Thin film morphology | Optimization of charge transport pathways |

| Machine Learning | High-throughput screening of properties | Accelerated discovery of new materials |

Towards Multifunctional Materials Integrating Multiple Responsive Properties

A major thrust of future research will be the development of multifunctional materials based on OMT-DB-TTF that can respond to multiple external stimuli. The inherent redox activity of the tetrathiafulvalene (B1198394) core makes it an excellent building block for creating materials that can switch between different states in response to electrical potential, light, or chemical species.

The goal is to create materials where these responsive properties are coupled, leading to novel functionalities. For example, a material could be designed where its magnetic properties can be switched by applying an electrical voltage, or its optical properties can be altered by exposure to a specific analyte. Such multifunctional materials could find applications in advanced sensors, molecular switches, and information storage devices.

Scalable Synthesis and Fabrication Methodologies for Device Implementation

For OMT-DB-TTF and its derivatives to find practical applications in electronic and optoelectronic devices, the development of scalable and cost-effective synthesis and fabrication methods is crucial. Current synthetic routes often involve multiple steps and require expensive reagents and purification techniques, which are not amenable to large-scale production.

Future research in this area will focus on:

Process Optimization: The optimization of existing synthetic routes to improve yields, reduce the number of steps, and utilize more environmentally friendly reagents and solvents.

Flow Chemistry: The adoption of continuous flow chemistry techniques could enable the automated and scalable synthesis of OMT-DB-TTF derivatives with high purity and reproducibility.

Solution-Based Fabrication: The development of solution-based deposition techniques, such as inkjet printing and spin-coating, for the fabrication of thin films of OMT-DB-TTF-based materials on a variety of substrates. These methods are compatible with large-area and flexible electronics manufacturing.

The successful implementation of these scalable methodologies will be a critical step in translating the promising properties of OMT-DB-TTF from the laboratory to commercial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Octamethylthio-dibenzo-tetrathiafulvalene (OMT-db-TTF), and how can purity be ensured?

- Methodological Answer : OMT-db-TTF is synthesized via cross-coupling reactions, often involving organometallic catalysts. For example, coupling tetrathiafulvalene (TTF) precursors with methylthio-substituted benzo derivatives in anhydrous THF under inert atmospheres (e.g., argon) yields the target compound. Purity is ensured through column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization in dichloromethane/ethanol. Monitoring via thin-layer chromatography (TLC) and NMR spectroscopy (e.g., H, C) at each step minimizes side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing OMT-db-TTF?

- Methodological Answer : Key techniques include:

- X-ray crystallography to resolve molecular packing and sulfur-sulfur interactions, critical for understanding charge-transfer properties.

- Cyclic voltammetry (CV) to measure redox potentials, which correlate with electron-donor capabilities.

- UV-Vis-NIR spectroscopy to identify charge-transfer bands in donor-acceptor complexes.

- Electron paramagnetic resonance (EPR) for detecting radical species in oxidized/reduced states .

Q. How does the methylthio substitution pattern influence the electronic properties of TTF derivatives?

- Methodological Answer : Methylthio groups act as electron-donating substituents, lowering oxidation potentials and enhancing intermolecular interactions. Comparative studies using density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal increased HOMO energies (~0.2–0.3 eV) compared to unsubstituted TTF. Experimental validation via CV and conductivity measurements (four-probe method) confirms enhanced charge-carrier mobility .

Advanced Research Questions

Q. How can researchers resolve contradictions in conductivity data for OMT-db-TTF-based materials?

- Methodological Answer : Discrepancies often arise from crystallinity variations or doping levels. To address this:

Perform temperature-dependent conductivity measurements to distinguish intrinsic vs. extrinsic conduction mechanisms.

Use single-crystal vs. polycrystalline samples to isolate grain-boundary effects.

Apply pressure-dependent studies (e.g., diamond anvil cells) to assess structural stability under strain.

Contradictions in activation energies (e.g., 0.1–0.5 eV) may indicate mixed conduction pathways, requiring multimodal characterization .

Q. What experimental design principles apply to optimizing OMT-db-TTF for organic field-effect transistors (OFETs)?

- Methodological Answer : Key considerations include:

- Film morphology control : Use solvent-vapor annealing or thermal gradient methods to enhance crystallinity.

- Interface engineering : Modify dielectric layers (e.g., SiO₂ with octadecyltrichlorosilane) to reduce charge trapping.

- Doping strategies : Introduce iodine vapor or strong acceptors (e.g., F₄TCNQ) to modulate carrier density.

Device performance metrics (e.g., mobility > 0.1 cm²/V·s) should be validated via transfer line method (TLM) to exclude contact resistance artifacts .

Q. How can computational modeling guide the design of OMT-db-TTF-based supramolecular assemblies?

- Methodological Answer :

Perform molecular dynamics (MD) simulations (e.g., GROMACS) to predict stacking motifs (e.g., herringbone vs. π-π dimers).

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., S···S vs. C–H···π contacts).

Pair with time-dependent DFT (TD-DFT) to model charge-transfer excitations in donor-acceptor systems.

Experimental validation via grazing-incidence X-ray scattering (GIWAXS) confirms predicted structural motifs .

Data Presentation Guidelines

Table 1 : Key Physicochemical Properties of OMT-db-TTF

| Property | Measurement Technique | Typical Value | Reference |

|---|---|---|---|

| Oxidation Potential (E₁/₂) | Cyclic Voltammetry | +0.15 V vs. Ag/Ag⁺ | |

| HOMO Energy | DFT Calculation | -4.8 eV | |

| Conductivity (σ) | Four-Probe Method | 10⁻³–10⁻² S/cm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.